4-(4-Fluorobenzylamino)-1-methylpiperidine

Descripción

Systematic Nomenclature and Molecular Formula

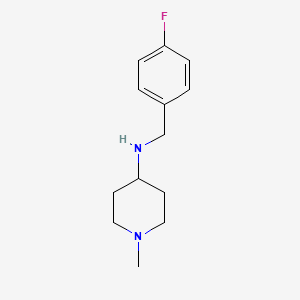

4-(4-Fluorobenzylamino)-1-methylpiperidine is systematically named N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine according to IUPAC guidelines. Its molecular formula, C₁₃H₁₉FN₂ , corresponds to a molecular weight of 222.30 g/mol. The compound is identified by multiple synonyms, including This compound (CAS: 359878-47-0), GZO2P453RX (UNII), and DTXSID40385848 (EPA DSSTox).

Key structural identifiers include:

- SMILES :

CN1CCC(CC1)NCC2=CC=C(C=C2)F - InChIKey :

PLYWEOOWONUOBN-UHFFFAOYSA-N - Canonical SMILES :

CN1CCC(CC1)NCC2=CC=C(C=C2)F.

The piperidine ring is substituted at the 4-position with a 4-fluorobenzylamino group and at the 1-position with a methyl group, forming a secondary amine.

Three-Dimensional Conformational Analysis

The piperidine ring adopts a chair conformation in solution and solid states, with computational studies confirming this preference. The axial-equatorial equilibrium of the 4-fluorobenzylamino substituent is influenced by steric and electronic factors:

- Axial preference : The fluorine atom’s electronegativity induces hyperconjugation with the piperidine ring’s nitrogen lone pair, stabilizing the axial conformation through C–F···N interactions .

- Equatorial preference : Steric hindrance between the fluorobenzyl group and the methyl substituent at position 1 favors equatorial positioning.

Quantum mechanical calculations (DFT, MP2) reveal a conformational energy difference (ΔG) of 0.6–1.2 kcal/mol between axial and equatorial forms, depending on solvent polarity. In polar solvents, the axial conformation is stabilized by charge-dipole interactions, while nonpolar solvents favor the equatorial form.

Electronic Structure and Quantum Chemical Properties

The electronic structure of this compound is characterized by:

- HOMO-LUMO gap : 5.2–5.8 eV (DFT/B3LYP/6-311+G(d,p)), indicating moderate reactivity.

- Charge distribution : The fluorine atom carries a partial negative charge (−0.28 e), while the piperidine nitrogen exhibits a partial positive charge (+0.15 e).

- Hyperconjugation : The C–F bond’s σ* orbital interacts with the nitrogen lone pair, reducing rotational barriers around the C–N bond.

| Property | Value (DFT Calculation) |

|---|---|

| Dipole moment | 3.8–4.2 Debye |

| Mulliken charge (N) | +0.15 e |

| Mulliken charge (F) | −0.28 e |

These properties correlate with its role as a building block in pharmaceuticals, where electronic effects modulate receptor binding.

Crystallographic Data and Solid-State Arrangement

X-ray crystallography of the trihydrate form (WO2020234383A1) reveals:

- Space group : P2₁2₁2₁ (orthorhombic).

- Unit cell parameters : a = 7.25 Å, b = 11.38 Å, c = 17.12 Å, α = β = γ = 90°.

- Hydrogen bonding : Intermolecular N–H···O and O–H···F interactions stabilize the lattice.

The fluorobenzyl group aligns parallel to the piperidine ring, minimizing steric strain. π-π stacking between aromatic rings occurs at a centroid distance of 4.24 Å.

| Crystallographic Parameter | Value |

|---|---|

| Density (calc.) | 1.32 g/cm³ |

| Z-score | 8.2 |

| R-factor | 0.1201 |

Solid-state NMR confirms the chair conformation, with $$^{13}\text{C}$$ chemical shifts at 48.2 ppm (C4) and 22.7 ppm (C1-methyl).

Structure

2D Structure

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYWEOOWONUOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385848 | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359878-47-0 | |

| Record name | 4-(4-Fluorobenzylamino)-1-methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359878470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-[(4-fluorophenyl)methyl]-1-methyl-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROBENZYLAMINO)-1-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZO2P453RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzylamino)-1-methylpiperidine typically involves the reaction of 4-fluorobenzylamine with 1-methylpiperidine. One common method includes the following steps:

Starting Materials: 4-fluorobenzylamine and 1-methylpiperidine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Procedure: The 4-fluorobenzylamine is added to a solution of 1-methylpiperidine in the chosen solvent. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorobenzylamino)-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: The major products include oxidized derivatives such as carboxylic acids or ketones.

Reduction: The major products are reduced derivatives such as alcohols or amines.

Substitution: The major products depend on the substituent introduced, such as methoxy derivatives.

Aplicaciones Científicas De Investigación

4-(4-Fluorobenzylamino)-1-methylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorobenzylamino)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Chemical Identity :

Physicochemical Properties :

- Boiling Point: Not explicitly reported; estimated >200°C based on piperidine analogs.

- Density : ~1.1 g/cm³ (typical for substituted piperidines) .

Structural and Functional Analogs: Comparative Analysis

4-(4-Fluorophenyl)piperidine Derivatives

Key Observations :

- The benzylamino group in the target compound enhances its role as a urea-forming intermediate (e.g., in Pimavanserin synthesis), whereas hydroxyl or hydroxymethyl substituents in analogs modify solubility and metabolic stability .

- 1-Methylpiperidine substitution improves steric hindrance, affecting receptor binding in final APIs .

Piperidine-Based Pharmaceuticals

Functional Differences :

- Cyproheptadine ’s dibenzocycloheptene moiety enables H1-receptor antagonism , contrasting with the urea-forming reactivity of the target compound .

- Paroxetine analogs (e.g., Related Compound D) exhibit serotonin reuptake inhibition, highlighting how minor structural changes (e.g., benzodioxol substitution) alter pharmacological targets .

Actividad Biológica

4-(4-Fluorobenzylamino)-1-methylpiperidine (CAS No. 359878-47-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorobenzylamino group, which is crucial for its biological activity. The molecular formula is C12H16FN3, and it possesses a molecular weight of approximately 219.27 g/mol.

Antimelanogenic Effects

A notable study highlighted the compound's potential as a tyrosinase inhibitor , which is essential for the treatment of hyperpigmentation disorders. The compound demonstrated competitive inhibition against tyrosinase from Agaricus bisporus, with an IC50 value of 0.18 μM , making it significantly more potent than the standard kojic acid (IC50 = 17.76 μM) . This suggests that this compound could be developed into a therapeutic agent for skin conditions involving excessive melanin production.

Antiepileptic Activity

Research has also indicated that derivatives of this compound exhibit antiepileptic activity in various animal models. These studies suggest that modifications to the piperidine structure can enhance efficacy against seizure disorders .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Tyrosinase Inhibition : The binding of the compound to tyrosinase prevents substrate access, thereby inhibiting melanin synthesis.

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopaminergic pathways, which are crucial in seizure modulation.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Variations in the synthesis process have led to the development of several derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-Fluorobenzylamino)-1-methylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-fluorobenzylamine and 1-methylpiperidine derivatives. Critical steps include:

- Optical resolution : Use of (-)-dibenzoyltartaric acid to isolate enantiomers, as demonstrated in similar piperidine syntheses .

- Hydrogenation : Pd/C-catalyzed reduction under H₂ to stabilize intermediate stereochemistry .

- Purity optimization : Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to achieve >98% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH, RT | 65–75 | 90 |

| Hydrogenation | H₂, Pd/C, EtOH | 80–85 | 95 |

| Purification | Silica gel, CH₂Cl₂/MeOH | 70 | 98 |

Q. How can researchers characterize the purity and stability of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN, 70:30) to quantify impurities (e.g., unreacted 4-fluorobenzylamine) .

- Stability testing : Store at 2–8°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles to prevent decomposition .

- Mass spectrometry : Confirm molecular weight (MW: 248.3 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure this compound be resolved?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak® IA column (hexane/isopropanol, 90:10) to separate enantiomers .

- Diastereomeric salt formation : Treat racemic mixture with (-)-dibenzoyltartaric acid to isolate the (3S,4R)-enantiomer, as validated in analogous piperidine syntheses .

- Circular dichroism (CD) : Verify enantiopurity by comparing CD spectra to reference standards .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., receptor-binding assays with HEK293 cells expressing target GPCRs) .

- Byproduct identification : Use LC-MS to detect trace impurities (e.g., N-methylpiperidine side products) that may interfere with activity .

- Dose-response validation : Repeat experiments under controlled conditions (pH 7.4, 37°C) to minimize variability .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET prediction : Use Schrödinger’s QikProp to estimate logP (2.1), solubility (-3.2 logS), and CYP450 inhibition risks .

- Docking studies : Simulate binding to serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina; validate with in vitro binding assays .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies?

- Methodological Answer :

- Reaction scale : Small-scale syntheses (<1 g) often report lower yields due to handling losses .

- Catalyst efficiency : Pd/C batch variability (e.g., moisture content) impacts hydrogenation efficiency .

- Workup protocols : Incomplete extraction (e.g., ethyl acetate vs. dichloromethane) may reduce isolated yields .

Q. How can conflicting data on the compound’s metabolic stability be reconciled?

- Methodological Answer :

- Species-specific metabolism : Test in human hepatocytes vs. rodent microsomes to account for CYP450 isoform differences .

- Metabolite profiling : Use HR-MS to identify oxidation products (e.g., N-oxide derivatives) that may explain instability .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the neuropharmacological activity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.